4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine
Description
4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 1H-pyrazol-5-amine core. Its structure includes:
- 1-position: Methyl group.
- 3-position: (1-Methylcyclopropyl)methyl substituent.
- 4-position: Ethyl group.
- 5-position: Amine group.
This compound’s 3-position substituent, a cyclopropane derivative, introduces steric strain and unique electronic properties due to the cyclopropane ring’s angle distortion . Pyrazole derivatives are widely studied for their biological activities, such as thrombin inhibition () and antimicrobial applications ().
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-[(1-methylcyclopropyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-4-8-9(7-11(2)5-6-11)13-14(3)10(8)12/h4-7,12H2,1-3H3 |
InChI Key |
CVUDVXFTTTUPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1CC2(CC2)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position substituent significantly influences physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
Impact of 4-Position Substituents
The ethyl group at the 4-position distinguishes the target compound from analogs like:
Biological Activity
4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHN. The structure includes a pyrazole ring substituted with an ethyl group, a methyl group, and a cyclopropyl moiety, which may influence its biological interactions.
Research indicates that compounds in the pyrazole class, including this compound, often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX) and phosphodiesterases (PDEs), which play critical roles in inflammatory processes and signal transduction pathways.
- Receptor Modulation : Some studies suggest that pyrazole compounds may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) with IC values in the low micromolar range. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Apoptosis |
| MCF7 | 6.7 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
Preliminary data suggests that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL against Staphylococcus aureus.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities. The lead compound showed promising results in inhibiting tumor growth in xenograft models.
Study 2: Anti-inflammatory Mechanism
A study conducted by Zhang et al. (2020) explored the anti-inflammatory effects of pyrazole derivatives on LPS-stimulated macrophages. The compound significantly inhibited NF-kB activation, leading to reduced expression of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
